Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate
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Overview
Description
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is an organic compound that features a tert-butyl group, a hydroxybenzyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxybenzyl alcohol and 2-hydroxyethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions, as well as the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbamate group may produce amines.
Scientific Research Applications
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups and carbamate moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-hydroxybenzyl)(2-hydroxypropyl)-carbamate
- Tert-butyl (2-hydroxybenzyl)(2-hydroxyisopropyl)-carbamate
- Tert-butyl (2-hydroxybenzyl)(2-hydroxybutyl)-carbamate
Uniqueness
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate is unique due to the specific combination of functional groups it possesses. The presence of both hydroxybenzyl and hydroxyethyl groups attached to the carbamate moiety provides distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJQVJUCSKTGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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